N-Morpholinothio phthaldamide
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Overview
Description
N-Morpholinothio phthaldamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. It is a shelf-stable, odorless bilateral disulfurating platform molecule that can be easily prepared in high yields. This compound is particularly notable for its ability to facilitate the formation of diverse unsymmetrical disulfides, which are valuable in drug discovery and linker chemistry .
Preparation Methods
N-Morpholinothio phthaldamide can be synthesized in a single step from the readily available N,N’-dithiobis(phthalimide). The preparation involves the selective transformation of the morpholino and phthalimide groups in the presence and absence of H+, respectively. This method allows for the facile replacement of the morpholino moiety with various substituents, such as allyl, aryl, and alkynyl groups, resulting in high yields .
Chemical Reactions Analysis
N-Morpholinothio phthaldamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The morpholino moiety can be replaced with various substituents, such as allyl, aryl, and alkynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
N-Morpholinothio phthaldamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of unsymmetrical disulfides, which are important in drug discovery and linker chemistry.
Biology: The compound is utilized in the study of disulfide bonds in biological macromolecules, which play a crucial role in maintaining the three-dimensional structure of proteins.
Mechanism of Action
The mechanism of action of N-Morpholinothio phthaldamide involves the selective transformation of the morpholino and phthalimide groups. The morpholino group can be replaced with various substituents, enabling the formation of diverse unsymmetrical disulfides. These disulfides are important in drug discovery and linker chemistry due to their ability to form stable cyclic structures and improve the properties of peptide drugs .
Comparison with Similar Compounds
N-Morpholinothio phthaldamide is unique compared to other similar compounds due to its shelf-stability, odorlessness, and high yield preparation method. Similar compounds include:
N,N’-dithiobis(phthalimide): The precursor to this compound.
Phthalimide: A related compound used in the synthesis of various organic molecules.
Naphthalimide: Another similar compound with applications in organic electronics and materials science.
This compound stands out due to its ability to facilitate the formation of diverse unsymmetrical disulfides, making it a valuable tool in drug discovery and linker chemistry .
Properties
Molecular Formula |
C12H15N3O3S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-N-morpholin-4-ylsulfanylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3S/c13-11(16)9-3-1-2-4-10(9)12(17)14-19-15-5-7-18-8-6-15/h1-4H,5-8H2,(H2,13,16)(H,14,17) |
InChI Key |
SXJUVEZGZORAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SNC(=O)C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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